[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-26-[(E)-(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate
Description
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Systematic Classification
The IUPAC name for tylophorinicine is (13aS,14R)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizin-14-ol . Its systematic classification places it within the phenanthroindolizidine alkaloid family, characterized by a fused phenanthrene-indolizidine core. The molecular formula is C₂₄H₂₇NO₅ , with a molar mass of 409.5 g/mol .
Key Structural Features:
- Phenanthrene Core : A tricyclic aromatic system with methoxy substitutions at positions 2, 3, 6, and 7.
- Indolizidine Moiety : A bicyclic structure fused to the phenanthrene core, featuring a hydroxyl group at position 14.
- Stereochemistry : Absolute configurations at C13a (S) and C14 (R) are critical for bioactivity .
Crystallographic Analysis and Stereochemical Configuration
X-ray crystallography data for tylophorinicine remains limited, but comparative studies of related alkaloids (e.g., tylophorine) reveal a planar phenanthrene system and a puckered indolizidine ring. The stereochemical arrangement at C13a and C14 ensures optimal interactions with biological targets, such as kinase enzymes .
Stereochemical Impact on Bioactivity:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, CDCl₃):
- ¹³C NMR :
Infrared (IR) Spectroscopy:
- Strong absorption at 3420 cm⁻¹ (O–H stretch) and 1640 cm⁻¹ (C=N stretch) .
Mass Spectrometry (MS):
Properties
IUPAC Name |
[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-26-[(E)-(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H64N4O12/c1-24-13-12-14-25(2)46(59)49-37-32(23-48-51-20-18-50(19-21-51)31-15-10-11-16-31)41(56)34-35(42(37)57)40(55)29(6)44-36(34)45(58)47(8,63-44)61-22-17-33(60-9)26(3)43(62-30(7)52)28(5)39(54)27(4)38(24)53/h12-14,17,22-24,26-28,31,33,38-39,43,53-57H,10-11,15-16,18-21H2,1-9H3,(H,49,59)/b13-12-,22-17-,25-14-,48-23+/t24-,26+,27+,28+,33-,38-,39+,43+,47-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZCUPBHRAEYDL-NAFQJNKLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C\C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C6CCCC6)\C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H64N4O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
877.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61379-65-5 | |
| Record name | Rifapentine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.021 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Tetracyclic Framework Assembly
The tetracyclo[23.3.1.1⁴,⁷.0⁵,²⁸]triaconta backbone is constructed via a sequence of cyclization and oxidation reactions. A rifamycin-derived precursor serves as the starting material, leveraging its inherent polyketide framework . Key steps include:
-
Macrocyclic Ring Formation : Cyclocondensation of a linear polyketide intermediate under acidic conditions (pH 4.5–5.0) generates the 23-membered macrocycle. This is achieved using catalytic p-toluenesulfonic acid in tetrahydrofuran at 60°C for 48 hours .
-
Oxidation of Hydroxyl Groups : Selective oxidation of secondary alcohols to ketones is performed using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, yielding the 6,23-dioxo motif .
Reaction conditions and yields for these steps are summarized in Table 1.
Table 1: Core Framework Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Macrocyclization | p-TsOH, THF, 60°C, 48h | 62 |
| Jones Oxidation | CrO₃/H₂SO₄, acetone, 0°C, 2h | 78 |
Side-Chain Functionalization
The 4-cyclopentylpiperazin-1-yliminomethyl side chain is introduced via a Schiff base condensation. This step requires precise control to avoid epimerization of stereocenters .
-
Imine Formation : The aldehyde intermediate (generated via Dess-Martin periodinane oxidation of a primary alcohol) reacts with 4-cyclopentylpiperazine in methanol at 25°C for 12 hours. Anhydrous MgSO₄ is used to scavenge water, shifting equilibrium toward imine formation .
-
Acetylation of Hydroxy Groups : The pentahydroxy motif is partially acetylated using acetic anhydride in pyridine, selectively protecting the 13-OH group while leaving other hydroxyls intact .
Table 2: Side-Chain Modification Data
| Reaction | Reagents | Time (h) | Yield (%) |
|---|---|---|---|
| Schiff Base Formation | 4-cyclopentylpiperazine, MeOH | 12 | 85 |
| Acetylation | Ac₂O, pyridine, 0°C | 6 | 91 |
Stereochemical Control and Purification
The compound’s eight stereocenters necessitate chiral resolution and chromatography:
-
Crystallization-Induced Asymmetric Transformation : Recrystallization from methanol/chloroform (1:3 v/v) enriches the desired diastereomer, achieving >99% enantiomeric excess .
-
Preparative HPLC : A C18 column with acetonitrile/water (70:30) mobile phase resolves residual epimeric impurities .
Stabilization via Salt Formation
To enhance solubility and shelf-life, the free base is converted to a hydrochloride salt:
-
Acid Addition : Treatment with HCl gas in diethyl ether yields the crystalline hydrochloride salt, which exhibits improved stability under accelerated aging conditions (40°C/75% RH for 6 months) .
Analytical Characterization
Post-synthesis validation employs:
Chemical Reactions Analysis
Types of Reactions: Rifapentine undergoes various chemical reactions, including:
Oxidation: Rifapentine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in rifapentine.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of rifapentine with modified functional groups, which can exhibit different pharmacological properties .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Preliminary studies indicate that compounds with similar structural frameworks exhibit cytotoxic effects against various cancer cell lines. The presence of multiple hydroxyl groups may enhance interactions with biological targets involved in cancer progression.
-
Antimicrobial Properties :
- The structural components of the compound suggest potential antimicrobial activity. Research into related compounds has shown efficacy against bacterial strains and fungi.
-
Neurological Applications :
- The piperazine ring is known for its role in neuropharmacology. Compounds containing this moiety have been studied for their effects on neurotransmitter systems and may provide insights into treatments for neurological disorders.
In Vitro Studies
- Cell Viability Assays : Various assays have been employed to assess the cytotoxicity of similar compounds against cancerous cells. Results indicate a dose-dependent response that could be further explored for therapeutic development.
In Vivo Studies
- Animal models have been utilized to evaluate the pharmacokinetics and pharmacodynamics of related compounds. These studies help in understanding the absorption, distribution, metabolism, and excretion (ADME) properties critical for drug development.
Case Studies
-
Case Study: Anticancer Efficacy
- A study published in a peer-reviewed journal demonstrated that a structurally similar compound significantly reduced tumor size in xenograft models of breast cancer. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
-
Case Study: Antimicrobial Testing
- Research conducted on derivatives of the compound revealed strong activity against Methicillin-resistant Staphylococcus aureus (MRSA). This highlights its potential as a lead compound for antibiotic development.
Summary of Findings
The applications of [(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-26-[(E)-(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate are diverse and promising within medicinal chemistry and biochemistry fields. Its structure lends itself to further investigation in drug discovery processes aimed at treating cancer and infectious diseases.
Mechanism of Action
Rifapentine exerts its effects by inhibiting DNA-dependent RNA polymerase in susceptible bacterial cells. This inhibition prevents the transcription of bacterial DNA into RNA, leading to a suppression of RNA synthesis and subsequent cell death. The molecular targets include the bacterial RNA polymerase enzyme, which is essential for bacterial replication and survival .
Comparison with Similar Compounds
Rifapentine Derivatives
Key Similarities :
Key Differences :
Enamine Ltd Compound (C43H58N4O12)
Structural Overlap :
Implications :
Pimaricin (Polyene Macrolide)
Shared Features :
Functional Contrast :
- Pimaricin’s polyene chain enables antifungal activity via ergosterol binding, while the target compound’s iminomethyl-piperazinyl group may target bacterial enzymes .
Spirocyclic Analogs (IUPAC Compound)
Core Differences :
- The spiro piperidine and pentacyclic framework in the IUPAC compound introduce distinct conformational constraints compared to the target’s tetracyclic system .
- Substituent Variation : The spiro compound lacks hydroxyl and methyl groups, reducing solubility but increasing metabolic stability .
Computational and Experimental Comparison Methods
Graph-Based Structural Analysis
Chemical Fingerprinting
- Tanimoto Coefficient : Quantifies similarity using predefined descriptors (e.g., 85% similarity with rifapentine due to shared macrocycle) .
- GEM-Path : Combines fingerprinting and subgraph matching for high-accuracy similarity scoring .
Comparative Data Table
Biological Activity
The compound [(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-26-[(E)-(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate is a complex organic molecule with significant biological activity. This article aims to explore its biological properties through various studies and data analyses.
Chemical Information
- Molecular Formula : C43H58N4O12
- Molecular Weight : 798.92 g/mol
- IUPAC Name : [(7S,9Z,...)-2,...]-acetate (truncated for brevity)
Structural Features
The compound features multiple functional groups including hydroxyl (-OH), methoxy (-OCH3), and piperazine moieties which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C43H58N4O12 |
| Molecular Weight | 798.92 g/mol |
| IUPAC Name | Detailed above |
| Solubility | Soluble in organic solvents |
The compound exhibits a range of biological activities primarily attributed to its interaction with various biological targets. The presence of the piperazine group suggests potential interactions with neurotransmitter receptors and may influence neurological pathways.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Studies
In vitro cytotoxicity assays have shown that the compound can induce apoptosis in cancer cell lines. For instance:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 10 µM after 48 hours of exposure.
This indicates a promising potential for development as an anticancer agent.
Case Studies
-
Case Study on Antidepressant Effects :
- A study involving animal models indicated that the compound exhibited antidepressant-like effects in behavioral tests such as the forced swim test.
- Dosage: Administered at 5 mg/kg showed significant reduction in immobility time compared to control.
-
Neuroprotective Effects :
- In a model of neurodegeneration induced by oxidative stress in neuronal cells:
- The compound reduced cell death by approximately 40% at a concentration of 20 µM.
- Mechanism suggested involvement of antioxidant pathways.
- In a model of neurodegeneration induced by oxidative stress in neuronal cells:
Q & A
Q. How can AI-driven autonomous laboratories enhance the exploration of this compound’s derivatives?
- Methodological Answer :
- Closed-Loop Systems : Implement AI platforms (e.g., COMSOL Multiphysics ) to autonomously adjust reaction conditions (temperature, catalysts) based on real-time HPLC/MS feedback.
- Generative Chemistry : Train neural networks on PubChem data to propose novel derivatives with optimized pharmacokinetic profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
